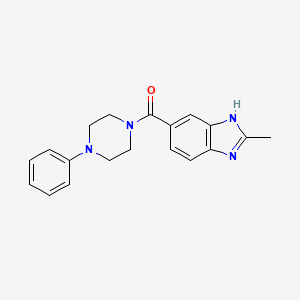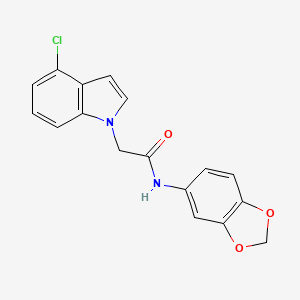![molecular formula C26H16Cl2O5 B11144196 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11144196.png)
7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the chromene intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the chromene unit using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one .
- 7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one .
- 7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one .
Uniqueness
The uniqueness of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione lies in its specific structural features, such as the presence of two chromene units and the 3,4-dichlorobenzyl group
Properties
Molecular Formula |
C26H16Cl2O5 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H16Cl2O5/c1-14-22(31-13-15-6-8-20(27)21(28)10-15)9-7-17-18(12-24(29)33-25(14)17)19-11-16-4-2-3-5-23(16)32-26(19)30/h2-12H,13H2,1H3 |
InChI Key |
KREORIZQHGJZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11144117.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144127.png)
![Ethyl 4-{[(3-{[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11144132.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11144139.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11144146.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11144149.png)
![N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide](/img/structure/B11144158.png)
![methyl 2-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate](/img/structure/B11144167.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144173.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11144177.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144185.png)
![methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11144198.png)
